1-p-tolyl-1H-tetrazole-5-thiol
Overview
Description
Synthesis Analysis
The synthesis of 1-p-tolyl-1H-tetrazole-5-thiol can be achieved through several methods. One common approach involves the reaction of phenylisothiocyanate with sodium azide in water, leading to the formation of this compound as a key intermediate or product. This method is noted for its relatively high yield and the ease of obtaining the desired tetrazole-5-thiol derivatives through subsequent alkylation reactions (Mekky & Thamir, 2019). Another notable synthesis route involves a one-pot reaction of aldehydes with 1H-tetrazole-5-thiols, mediated by N-tosylhydrazones, offering a straightforward method to obtain alkyl 1H-tetrazol-5-yl thioethers in high to excellent yields (Li, Gao, & Han, 2015).
Molecular Structure Analysis
The molecular structure of 1-p-tolyl-1H-tetrazole-5-thiol derivatives has been characterized in detail through various analytical techniques. Structural analysis has revealed that these compounds can form complex structures with metals, leading to the synthesis of new complexes with interesting properties. For instance, complexes based on 1-phenyl-1H-tetrazole-5-thiol have been synthesized and fully characterized, showing potential for applications in materials science due to their magnetic and fluorescent properties (Song et al., 2017).
Chemical Reactions and Properties
1-p-tolyl-1H-tetrazole-5-thiol participates in a variety of chemical reactions, demonstrating a wide range of properties. One notable reaction is the regioselective formal hydroamination of styrenes, which results in the formation of tetrazolothione moieties in an atom-economical manner. This process illustrates the compound's versatility and potential for creating valuable chemical moieties (Savolainen, Han, & Wu, 2014).
Physical Properties Analysis
The physical properties of 1-p-tolyl-1H-tetrazole-5-thiol and its derivatives, such as melting points, crystal shapes, and colors, have been extensively studied. These properties are crucial for understanding the compound's behavior in various conditions and for tailoring its use in specific applications. The physical data obtained from these studies provide valuable insights into the compound's stability, solubility, and suitability for use in different chemical contexts (Mekky & Thamir, 2019).
Chemical Properties Analysis
The chemical properties of 1-p-tolyl-1H-tetrazole-5-thiol, such as its reactivity with various chemical agents and its ability to form diverse chemical structures, have been the subject of significant research. Its reactions with metals to form complexes are of particular interest, as these complexes exhibit a range of properties that could be exploited in catalysis, material science, and potentially in pharmaceuticals. The compound's versatility in forming different chemical structures makes it a valuable tool in the synthesis of complex molecules (Song et al., 2017).
Scientific Research Applications
Catalytic Activity : Savolainen et al. (2014) demonstrated the use of 1-phenyl-1H-tetrazole-5-thiol in a Markovnikov-selective formal hydroamination of styrenyl compounds, highlighting its role in catalysis and organic synthesis (Savolainen, Han, & Wu, 2014).
Antimicrobial Activity : A study by Dişli et al. (2021) explored the antimicrobial properties of compounds bearing 1-propyl-1H-tetrazol-5-thiol and 2-propyl-2H-tetrazole-5-thiol pharmacophores, indicating potential medical applications (Dişli et al., 2021).
Corrosion Inhibition : Khaled et al. (2009) researched the inhibitive effect of 1-phenyl-1H-tetrazole-5-thiol on aluminum corrosion in acidic solutions, suggesting its application in corrosion prevention (Khaled, Khaled, & Al‐qahtani, 2009).
Dye-Sensitized Solar Cells : Powar et al. (2015) reported the use of sodium 1-phenyl-1H-tetrazole-5-thiolate in tandem dye-sensitized solar cells, pointing to its role in renewable energy technologies (Powar et al., 2015).
Organic Synthesis : Li et al. (2015) described the synthesis of alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiol, highlighting its utility in organic compound synthesis (Li, Gao, & Han, 2015).
Chemical Storage : Al-Janabi et al. (2020) used 1-Phenyl-1H-tetrazol-5-thiol in the preparation of mercury(II) complexes and investigated their hydrogen storage capacities, showing its potential in chemical storage applications (Al-Janabi, Al-Samrai, & Alheety, 2020).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-2-4-7(5-3-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMZLIIYLERKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359429 | |
Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-p-tolyl-1H-tetrazole-5-thiol | |
CAS RN |
13980-77-3 | |
Record name | 1,2-Dihydro-1-(4-methylphenyl)-5H-tetrazole-5-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13980-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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